(2S)-Tetrahydrofuran-2-ethanol
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Overview
Description
(2S)-Tetrahydrofuran-2-ethanol is an organic compound characterized by a tetrahydrofuran ring attached to an ethanol group. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Tetrahydrofuran-2-ethanol typically involves the reduction of tetrahydrofuran-2-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of tetrahydrofuran-2-carboxylic acid using a palladium catalyst under hydrogen gas. Another approach involves the reduction of tetrahydrofuran-2-carboxylic acid esters using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the selective reduction of the carboxylic acid group to an ethanol group.
Chemical Reactions Analysis
Types of Reactions: (2S)-Tetrahydrofuran-2-ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran-2-methanol using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Tetrahydrofuran-2-chloride.
Scientific Research Applications
(2S)-Tetrahydrofuran-2-ethanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for various diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-Tetrahydrofuran-2-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Tetrahydrofuran (THF): A related compound without the ethanol group, commonly used as a solvent.
Tetrahydrofuran-2-methanol: A reduced form of (2S)-Tetrahydrofuran-2-ethanol with a methanol group instead of ethanol.
Tetrahydrofuran-2-carboxylic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its reactivity and interaction with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-[(2S)-oxolan-2-yl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m0/s1 |
InChI Key |
FCAJYRVEBULFKS-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](OC1)CCO |
Canonical SMILES |
C1CC(OC1)CCO |
Origin of Product |
United States |
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